2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes an ethylsulfonyl group, a methoxyphenyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-methoxybenzaldehyde with ethylsulfonyl chloride in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of strong acids or bases, and solvents like acetonitrile or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-1-(4-methoxyphenyl)propan-1-one
- 2-(Ethylsulfonyl)-1-(4-hydroxyphenyl)propan-1-one
- 2-(Ethylsulfonyl)-1-(4-chlorophenyl)propan-1-one
Uniqueness
Compared to similar compounds, 2-(Ethylsulfonyl)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both the ethylsulfonyl and methoxyphenyl groups. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H16O4S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O4S/c1-4-17(14,15)9(2)12(13)10-5-7-11(16-3)8-6-10/h5-9H,4H2,1-3H3 |
InChI Key |
KMACMTLBWLWLIE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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